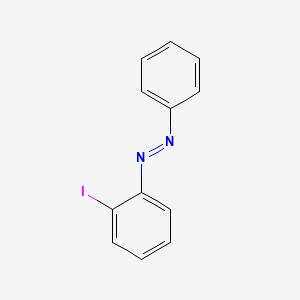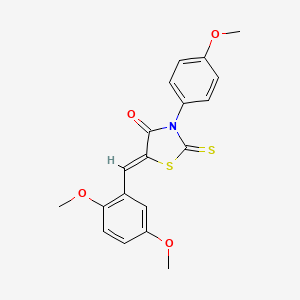
Diazene, (2-iodophenyl)phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(2-Iodophenyl)(phenyl)diazene is an organic compound belonging to the class of azobenzenes, which are characterized by the presence of a diazene group (N=N) linking two phenyl rings. This compound is notable for its unique substitution pattern, where one of the phenyl rings is substituted with an iodine atom at the ortho position. Azobenzenes are well-known for their photoisomerization properties, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-Iodophenyl)(phenyl)diazene typically involves the diazotization of 2-iodoaniline followed by a coupling reaction with aniline. The process begins with the formation of a diazonium salt from 2-iodoaniline using sodium nitrite and hydrochloric acid at low temperatures. This diazonium salt is then coupled with aniline in the presence of a base such as sodium acetate to yield the desired azobenzene compound.
Industrial Production Methods
Industrial production of (E)-(2-Iodophenyl)(phenyl)diazene follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反応の分析
Types of Reactions
(E)-(2-Iodophenyl)(phenyl)diazene undergoes various chemical reactions, including:
Photoisomerization: Exposure to light induces a reversible transformation between the trans and cis isomers.
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form azoxybenzenes or reduction to form hydrazobenzenes.
Common Reagents and Conditions
Photoisomerization: Ultraviolet or visible light is used to induce isomerization.
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are used in nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Major Products Formed
Photoisomerization: Cis-(2-iodophenyl)(phenyl)diazene.
Substitution Reactions: Various substituted azobenzenes depending on the nucleophile used.
Oxidation and Reduction: Azoxybenzenes and hydrazobenzenes, respectively.
科学的研究の応用
(E)-(2-Iodophenyl)(phenyl)diazene has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study photoisomerization and other photochemical processes.
Biology: Employed in the development of photoresponsive biomolecules and materials.
Medicine: Investigated for potential use in photopharmacology, where light is used to control the activity of drugs.
Industry: Utilized in the production of light-responsive materials, such as smart coatings and optical data storage devices.
作用機序
The primary mechanism of action for (E)-(2-Iodophenyl)(phenyl)diazene is photoisomerization. Upon exposure to light, the compound undergoes a transition from the trans to the cis isomer. This process involves the absorption of photons, which excites the molecule to a higher energy state, leading to the rotation around the N=N double bond. The cis isomer can revert back to the trans form either thermally or through exposure to light of a different wavelength. This reversible isomerization is the basis for its applications in light-responsive systems.
類似化合物との比較
Similar Compounds
Azobenzene: The parent compound of (E)-(2-Iodophenyl)(phenyl)diazene, lacking the iodine substitution.
(E)-(4-Iodophenyl)(phenyl)diazene: Similar structure but with the iodine atom at the para position.
(E)-(2-Bromophenyl)(phenyl)diazene: Substituted with a bromine atom instead of iodine.
Uniqueness
(E)-(2-Iodophenyl)(phenyl)diazene is unique due to the presence of the iodine atom at the ortho position, which influences its electronic properties and reactivity. The ortho substitution can lead to different steric and electronic effects compared to para or meta substitutions, affecting the compound’s behavior in chemical reactions and its photoisomerization properties.
特性
CAS番号 |
51343-11-4 |
|---|---|
分子式 |
C12H9IN2 |
分子量 |
308.12 g/mol |
IUPAC名 |
(2-iodophenyl)-phenyldiazene |
InChI |
InChI=1S/C12H9IN2/c13-11-8-4-5-9-12(11)15-14-10-6-2-1-3-7-10/h1-9H |
InChIキー |
NMCIPMLLSDPYDL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=C2I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(furan-2-ylmethyl)-N'-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11690355.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-bromo-2-hydroxybenzohydrazide](/img/structure/B11690358.png)

![(E)-3-(4-fluorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]prop-2-enamide](/img/structure/B11690375.png)
![(5Z)-3-methyl-5-[4-(methylsulfanyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11690384.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-bromobenzohydrazide](/img/structure/B11690387.png)
![[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B11690388.png)
![4-[(4-Bromophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B11690398.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11690399.png)
![(2Z)-3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B11690403.png)
![N-(4-{[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]carbonyl}phenyl)acetamide](/img/structure/B11690406.png)
![3,3'-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B11690409.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11690424.png)
![(4Z)-5-(4-nitrophenyl)-4-[2-(2-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690437.png)
